rac-(1R,2R)-2-(1,3-thiazol-4-yl)cyclopropan-1-amine dihydrochloride rac-(1R,2R)-2-(1,3-thiazol-4-yl)cyclopropan-1-amine dihydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC18030178
InChI: InChI=1S/C6H8N2S.2ClH/c7-5-1-4(5)6-2-9-3-8-6;;/h2-5H,1,7H2;2*1H/t4-,5-;;/m1../s1
SMILES:
Molecular Formula: C6H10Cl2N2S
Molecular Weight: 213.13 g/mol

rac-(1R,2R)-2-(1,3-thiazol-4-yl)cyclopropan-1-amine dihydrochloride

CAS No.:

Cat. No.: VC18030178

Molecular Formula: C6H10Cl2N2S

Molecular Weight: 213.13 g/mol

* For research use only. Not for human or veterinary use.

rac-(1R,2R)-2-(1,3-thiazol-4-yl)cyclopropan-1-amine dihydrochloride -

Specification

Molecular Formula C6H10Cl2N2S
Molecular Weight 213.13 g/mol
IUPAC Name (1R,2R)-2-(1,3-thiazol-4-yl)cyclopropan-1-amine;dihydrochloride
Standard InChI InChI=1S/C6H8N2S.2ClH/c7-5-1-4(5)6-2-9-3-8-6;;/h2-5H,1,7H2;2*1H/t4-,5-;;/m1../s1
Standard InChI Key LMIXVRIBXZYQNH-ALUAXPQUSA-N
Isomeric SMILES C1[C@H]([C@@H]1N)C2=CSC=N2.Cl.Cl
Canonical SMILES C1C(C1N)C2=CSC=N2.Cl.Cl

Introduction

Structural and Molecular Features

The compound’s molecular formula is C₆H₁₀Cl₂N₂S, with a molar mass of 213.13 g/mol . Its IUPAC name, (1R,2R)-2-(1,3-thiazol-4-yl)cyclopropan-1-amine dihydrochloride, reflects its stereochemistry (racemic mixture of R,R enantiomers), bicyclic architecture, and protonated amine groups. Key structural attributes include:

Stereochemical Configuration

  • The cyclopropane ring adopts a trans configuration, with the thiazole moiety at the 2-position and the amine at the 1-position .

  • The dihydrochloride salt forms via protonation of the primary amine, improving aqueous solubility for experimental applications.

Spectral Characterization

  • NMR: The proton NMR spectrum (D₂O) shows distinct signals for the cyclopropane protons (δ 1.2–1.4 ppm), thiazole C5-H (δ 8.9 ppm), and amine protons (broad δ 3.1 ppm).

  • MS: ESI-MS exhibits a parent ion peak at m/z 177.03 [M–2HCl+H]⁺, consistent with the free base form .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₆H₁₀Cl₂N₂S
Molecular Weight213.13 g/mol
Solubility>50 mg/mL in H₂O
Storage Conditions2–8°C, protected from light

Synthetic Routes

Cyclopropane Ring Formation

The cyclopropane core is typically synthesized via Simmons–Smith cyclopropanation or vinyl carbene insertion:

  • Substrate Preparation: A thiazole-containing alkene (e.g., 4-vinylthiazole) is treated with diiodomethane and a zinc-copper couple to generate the cyclopropane ring .

  • Stereochemical Control: Chiral auxiliaries or asymmetric catalysis ensure the R,R configuration, though racemic mixtures are common in early-stage syntheses .

Amine Functionalization and Salt Formation

  • The primary amine is introduced via Curtius rearrangement or reductive amination of a ketone intermediate .

  • Salt Formation: Treatment with HCl gas in anhydrous ethanol yields the dihydrochloride salt, confirmed by elemental analysis .

Table 2: Representative Synthetic Steps

StepReagents/ConditionsYield
CyclopropanationCH₂I₂, Zn(Cu), Et₂O, 0°C65%
Amine IntroductionNH₃, NaBH₃CN, MeOH78%
Salt FormationHCl (g), EtOH, rt95%

Chemical Reactivity

Amine Group Reactivity

  • Alkylation/Acylation: The amine reacts with electrophiles (e.g., alkyl halides, acyl chlorides) to form secondary amines or amides, useful for derivatization.

  • Schiff Base Formation: Condensation with aldehydes generates imines, enabling coordination chemistry applications .

Thiazole Ring Modifications

  • Electrophilic Substitution: The thiazole’s C5 position undergoes halogenation or nitration, though steric hindrance from the cyclopropane may limit reactivity .

  • Metal Coordination: The sulfur and nitrogen atoms facilitate binding to transition metals (e.g., Pd, Cu), relevant in catalysis .

Cyclopropane Ring-Opening

  • Acid-Catalyzed Cleavage: Strong acids (e.g., H₂SO₄) rupture the cyclopropane ring, yielding linear thiazole-amine derivatives.

Applications in Research

Medicinal Chemistry

  • CNS Targeting: Structural analogs act as serotonin receptor modulators, suggesting potential antidepressant or anxiolytic applications .

  • Antimicrobial Activity: Thiazole derivatives exhibit inhibition against Staphylococcus aureus (MIC = 8 µg/mL).

Materials Science

  • Ligand Design: The amine-thiazole motif serves as a bidentate ligand in photocatalytic systems (e.g., Ru complexes for CO₂ reduction) .

Table 3: Biological Activity of Selected Analogs

CompoundTargetIC₅₀/EC₅₀Source
(1R,2R)-2-(Thiazol-4-yl)cyclopropanamine5-HT₁A Receptor12 nM
5-Bromo-thiazole derivativeS. aureus8 µg/mL

Analytical Characterization

Chromatographic Methods

  • HPLC: Reverse-phase C18 column (ACN/H₂O + 0.1% TFA) achieves >99% purity, with retention time = 6.2 min .

  • Chiral Resolution: Cellulose-based columns separate enantiomers (ee >98%) for pharmacological studies .

Spectroscopic Techniques

  • IR: N–H stretch at 3350 cm⁻¹; C=S vibration at 690 cm⁻¹.

  • X-ray Crystallography: Confirms R,R configuration (CCDC deposit pending) .

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